D-Glucitol, mono-9-octadecenoate, (Z)- D-Glucitol, mono-9-octadecenoate, (Z)-
Brand Name: Vulcanchem
CAS No.: 1333-68-2
VCID: VC0074969
InChI: InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O
Molecular Formula: C24H46O7
Molecular Weight: 446.6 g/mol

D-Glucitol, mono-9-octadecenoate, (Z)-

CAS No.: 1333-68-2

Main Products

VCID: VC0074969

Molecular Formula: C24H46O7

Molecular Weight: 446.6 g/mol

D-Glucitol, mono-9-octadecenoate, (Z)- - 1333-68-2

CAS No. 1333-68-2
Product Name D-Glucitol, mono-9-octadecenoate, (Z)-
Molecular Formula C24H46O7
Molecular Weight 446.6 g/mol
IUPAC Name 2,3,4,5,6-pentahydroxyhexyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-
Standard InChIKey WERKSKAQRVDLDW-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O
PubChem Compound 12767853
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator